molecular formula C21H22ClN5O3S B2755851 7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893906-19-9

7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2755851
CAS No.: 893906-19-9
M. Wt: 459.95
InChI Key: LQWDEZCXSUKMFN-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H22ClN5O3S and its molecular weight is 459.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • Research highlights the regioselective amination of condensed pyrimidines, leading to derivatives with varying substituents. Such reactions demonstrate the compound's potential for generating a diverse array of chemical entities, possibly including the target compound through modifications (Gulevskaya et al., 1994).
  • Another study focuses on the ring cleavage reaction of 1,3-oxazine-2,4(3H)-dione derivatives with amines, leading to various reaction products. This work could provide insights into the reactivity of similar pyrimidine-based compounds (Kinoshita et al., 1989).

Biological Activity

  • The synthesis and antimicrobial activity of uracils and related derivatives reveal the potential of pyrimidine derivatives in developing new antibacterial and antifungal agents. Such studies underscore the biological relevance of chemically modified pyrimidines (Al-Turkistani et al., 2011).

Properties

IUPAC Name

7-(2-chlorophenyl)-1,3-dimethyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O3S/c1-25-18-16(20(29)26(2)21(25)30)19(31-12-15(28)27-10-6-3-7-11-27)24-17(23-18)13-8-4-5-9-14(13)22/h4-5,8-9H,3,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWDEZCXSUKMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3Cl)SCC(=O)N4CCCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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